2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyridine ring, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Pyridine Ring Introduction: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine group with a sulfonyl chloride in the presence of a base, such as triethylamine.
Chlorination and Trifluoromethylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom and the sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and pyridine rings.
Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the aromatic rings.
Scientific Research Applications
2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-chlorophenyl)-1,3-thiazol-2-yl)acetamide
- P-chloro-N-(2-thiazolyl)-benzamide
- 2-chloro-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of the trifluoromethyl group and the combination of thiazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3O2S2/c20-14-8-5-12(19(21,22)23)10-16(14)30(27,28)26-13-6-3-11(4-7-13)17-25-15-2-1-9-24-18(15)29-17/h1-10,26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYIUGCLGBMTCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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